REACTION_CXSMILES
|
[NH2:1][C:2]1[N:7]=[C:6]([O:8][C:9]2[CH:10]=[C:11]3[C:15](=[CH:16][CH:17]=2)[NH:14][CH:13]=[CH:12]3)[CH:5]=[C:4](Cl)[N:3]=1.CCN(CC)CC>C1COCC1.[Pd]>[NH2:1][C:2]1[N:7]=[C:6]([O:8][C:9]2[CH:10]=[C:11]3[C:15](=[CH:16][CH:17]=2)[NH:14][CH:13]=[CH:12]3)[CH:5]=[CH:4][N:3]=1
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Name
|
|
Quantity
|
1 g
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Type
|
reactant
|
Smiles
|
NC1=NC(=CC(=N1)OC=1C=C2C=CNC2=CC1)Cl
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Name
|
|
Quantity
|
562 μL
|
Type
|
reactant
|
Smiles
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CCN(CC)CC
|
Name
|
|
Quantity
|
170 mL
|
Type
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solvent
|
Smiles
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C1CCOC1
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Name
|
|
Quantity
|
0.7 g
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Type
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catalyst
|
Smiles
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[Pd]
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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The catalyst is filtered off
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Type
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CONCENTRATION
|
Details
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the filtrate concentrated
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Type
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DISSOLUTION
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Details
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the residue dissolved in EtOAc
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Type
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EXTRACTION
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Details
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The aqueous layer is extracted twice with water
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Type
|
WASH
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Details
|
The organic layers are washed with water and brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried (Na2SO4)
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Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=NC=CC(=N1)OC=1C=C2C=CNC2=CC1
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |